2-Methylpent-2-en-1-yl acetate 2-Methylpent-2-en-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 1838-88-6
VCID: VC21225926
InChI: InChI=1S/C8H14O2/c1-4-5-7(2)6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+
SMILES: CCC=C(C)COC(=O)C
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

2-Methylpent-2-en-1-yl acetate

CAS No.: 1838-88-6

Cat. No.: VC21225926

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpent-2-en-1-yl acetate - 1838-88-6

Specification

CAS No. 1838-88-6
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name [(E)-2-methylpent-2-enyl] acetate
Standard InChI InChI=1S/C8H14O2/c1-4-5-7(2)6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+
Standard InChI Key SLNZJIRRMLAZEY-FNORWQNLSA-N
Isomeric SMILES CC/C=C(\C)/COC(=O)C
SMILES CCC=C(C)COC(=O)C
Canonical SMILES CCC=C(C)COC(=O)C

Introduction

Chemical Identity and Structure

2-Methylpent-2-en-1-yl acetate, also known as [(E)-2-methylpent-2-enyl] acetate, is an organic compound belonging to the class of esters formed from 2-methylpent-2-en-1-ol and acetic acid. Its chemical structure features a branched carbon chain with a double bond and an acetate functional group . The compound possesses the following identifiers:

ParameterValue
CAS Number1838-88-6
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
IUPAC Name[(E)-2-methylpent-2-enyl] acetate
SMILESCC/C=C(\C)/COC(=O)C
InChIInChI=1S/C8H14O2/c1-4-5-7(2)6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+
InChIKeySLNZJIRRMLAZEY-FNORWQNLSA-N

The molecule contains a central double bond with E (trans) configuration, a methyl branch at the C2 position, and an acetate group attached to the primary carbon . This structural arrangement contributes to its chemical properties and aromatic characteristics.

Adductm/zPredicted CCS (Ų)
[M+H]+143.10666132.4
[M+Na]+165.08860142.1
[M+NH4]+160.13320139.6
[M+K]+181.06254137.1
[M-H]-141.09210131.0
[M+Na-2H]-163.07405135.1
[M]+142.09883133.1
[M]-142.09993133.1

These collision cross-section values are important for mass spectrometry-based identification and characterization of the compound .

Applications

Fragrance Industry

The primary commercial application of 2-methylpent-2-en-1-yl acetate is in the fragrance industry. Its fruity aroma makes it valuable as a fragrance agent in various consumer products. The compound is incorporated into:

  • Perfumes and colognes

  • Cosmetic formulations

  • Personal care products

  • Household cleaning products

Research Applications

Beyond commercial applications, 2-methylpent-2-en-1-yl acetate has demonstrated value in scientific research contexts. Notably, the compound has been utilized in the development of phosphoantigen prodrugs for immunological research. In this application, the acetate group functions as a protecting group for allylic alcohols, facilitating chemical synthesis while maintaining biological activity after deprotection .

Research by Wiemer and colleagues demonstrated that acetylated versions of phosphoantigens showed improved cellular uptake and enhanced biological activity. For example, compound 11 in their study, which incorporated an acetylated form of a phosphoantigen, displayed potent stimulation of γδ T cell proliferation with an EC50 of 0.12 nM . This indicates the potential utility of acetate-protected compounds like 2-methylpent-2-en-1-yl acetate in pharmaceutical development.

Analytical Data

Analytical characterization of 2-methylpent-2-en-1-yl acetate often employs gas chromatography methods. Retention indices have been established for different column types and conditions:

Column TypeActive PhaseRetention Index (I)ReferenceComment
CapillaryHP-5MS921.4Andriamaharavo, 201430m/0.25mm/0.25μm, He; Program: 60°C (1 min) => 5°C/min => 210°C => 10°C/min => 280°C (15 min)
CapillaryCP-Wax 52CB1250Kourkoutas, Elmore, et al., 200660m/0.25mm/0.25μm, He, 4K/min; T start: 40°C; T end: 250°C
CapillaryDB-Wax1232Rowan, Hunt, et al., 200920m/0.18mm/0.18μm, Helium; Program: 35°C (1 min)

These data are valuable for identifying and quantifying the compound in complex mixtures, particularly in fragrance analysis and quality control applications .

Related Compounds

Several compounds share structural similarities with 2-methylpent-2-en-1-yl acetate, including:

  • 2-Methylbut-2-en-1-yl acetate (C7H12O2, CAS: 33425-30-8): A homolog with one fewer carbon in the main chain, also used in fragrance applications .

  • 2-Methylpentan-2-yl acetate (C8H16O2, CAS: 34859-98-8): Contains the same carbon skeleton but with a saturated structure rather than a double bond .

  • 2-Methyl-2-propen-1-yl acetate (C6H10O2, CAS: 820-71-3): Features a terminal double bond rather than an internal one, and has a shorter carbon chain .

  • α-Santalyl acetate: A more complex sesquiterpenoid compound that incorporates the 2-methylpent-2-en-1-yl acetate moiety within its structure. This compound is used in higher-end fragrances and has a characteristic woody odor .

These relationships highlight the importance of 2-methylpent-2-en-1-yl acetate within a broader family of fragrance compounds, each with distinctive olfactory profiles determined by subtle structural variations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator